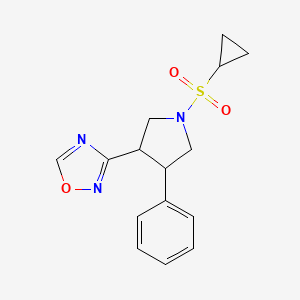

3-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole compounds involves several steps, including the conversion of organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazoles. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides was achieved by stirring 5-substituted-1,3,4-oxadiazole-2-thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of DMF and sodium hydride . Additionally, 1,3-dipolar cycloaddition reactions have been used to synthesize novel triazoles bearing 1,2,4-oxadiazole and phenylsulfonyl groups .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is crucial for their biological activity. The conformation of these molecules affects their interaction with biological targets. For example, two polymorphic forms of a related compound, 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, were studied, revealing identical conformations in both structures despite the low energy difference between possible conformers .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-oxadiazole derivatives is influenced by their structure. The presence of substituents such as sulfonyl groups can lead to various chemical reactions, including intramolecular cyclization and 1,3-dipolar cycloaddition, which are methods used to synthesize these compounds . These reactions are often carried out under specific conditions to achieve the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as density and lattice energy, can be determined through crystallographic studies and computational calculations. For instance, the triclinic polymorph of a related compound was found to have a higher density and lower lattice energy compared to its orthorhombic counterpart, suggesting greater stability . These properties are essential for understanding the compound's behavior in different environments and for designing drugs with optimal pharmacokinetic profiles.

Applications De Recherche Scientifique

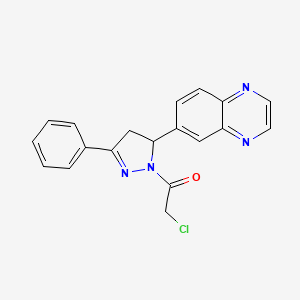

Synthesis and Spectral Analysis

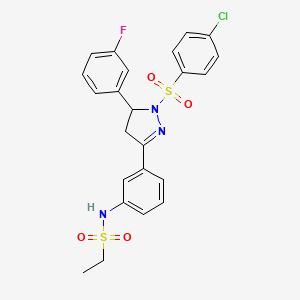

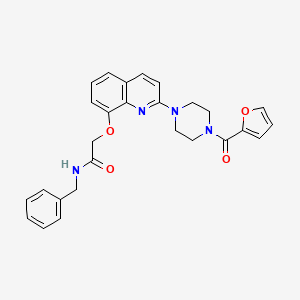

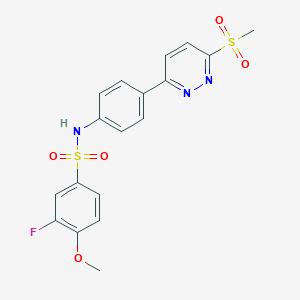

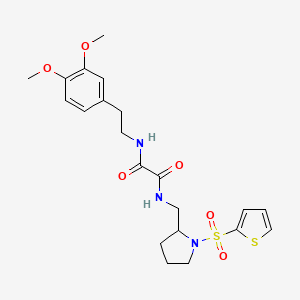

The synthesis of compounds bearing the 1,3,4-oxadiazole moiety, similar to the chemical structure , has attracted significant attention due to their potential biological activities. These compounds are synthesized through a series of chemical reactions involving the reaction of benzenesulfonyl chloride with specific carboxylates to yield intermediate products, which are then converted through further chemical transformations to achieve the desired oxadiazole derivatives. The structural elucidation of these compounds is achieved using 1H-NMR, IR, and mass spectral data, confirming their complex structures and potential as bioactive molecules (Khalid et al., 2016).

Biological Activities

Antibacterial Activity

Oxadiazole derivatives exhibit moderate to significant antibacterial and antifungal activities. This includes the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The antibacterial properties are attributed to the structural features of these compounds, which interact with bacterial cells to inhibit growth (Khalid et al., 2016). Additionally, certain derivatives have shown potent antitubercular activity against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Suresh Kumar et al., 2013).

Anticancer Activity

Some oxadiazole derivatives have been evaluated for their anticancer activities. Specific compounds have demonstrated moderate cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents. The structural modifications on the oxadiazole and phenyl ring significantly influence their biological activities, providing insights into the design of more potent anticancer drugs (Redda & Gangapuram, 2007).

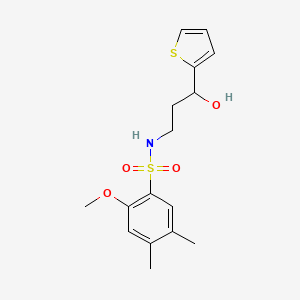

Antioxidant and Analgesic Activities

The oxadiazole derivatives have also been studied for their antioxidant, analgesic, and anti-inflammatory actions. Computational and pharmacological evaluations suggest that these compounds exhibit toxicity assessment, tumour inhibition, and free radical scavenging capabilities. The binding affinity to biological targets such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) correlates to their analgesic and anti-inflammatory effects, indicating their therapeutic potential in managing pain and inflammation (Faheem, 2018).

Safety And Hazards

Propriétés

IUPAC Name |

3-(1-cyclopropylsulfonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c19-22(20,12-6-7-12)18-8-13(11-4-2-1-3-5-11)14(9-18)15-16-10-21-17-15/h1-5,10,12-14H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJBFRXLXKXTJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-methoxy-3-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}benzoate](/img/structure/B2543155.png)

![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543158.png)

![7-(indoline-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2543164.png)

![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride](/img/structure/B2543165.png)

![2-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2543166.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2,5-dimethylphenyl)methanone](/img/structure/B2543167.png)

![Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine](/img/structure/B2543174.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B2543175.png)